molecular formula C18H14FNO3 B2550262 N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950285-86-6

N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B2550262
CAS No.: 950285-86-6
M. Wt: 311.312
InChI Key: TVHYHBHZVCGNPT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide: is an organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carboxamide group attached to a benzoxepine ring. Benzoxepines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a phenol derivative and an epoxide.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzoxepine ring using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzoxepine derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including its role as an anti-inflammatory, anticancer, and antimicrobial agent.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Comparison: N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the methoxy group and the fluorophenyl group further enhances its reactivity and potential therapeutic applications. Similar compounds may share some biological activities but differ in their overall efficacy and specificity due to variations in their chemical structures.

Properties

IUPAC Name

N-(4-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-22-16-6-7-17-13(11-16)10-12(8-9-23-17)18(21)20-15-4-2-14(19)3-5-15/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHYHBHZVCGNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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